Ethyl cyano(cyclododecylidene)acetate
CAS No.: 184866-86-2
Cat. No.: VC6243653
Molecular Formula: C17H27NO2
Molecular Weight: 277.408
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 184866-86-2 |
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Molecular Formula | C17H27NO2 |
Molecular Weight | 277.408 |
IUPAC Name | ethyl 2-cyano-2-cyclododecylideneacetate |
Standard InChI | InChI=1S/C17H27NO2/c1-2-20-17(19)16(14-18)15-12-10-8-6-4-3-5-7-9-11-13-15/h2-13H2,1H3 |
Standard InChI Key | PUXXCCVIRBIRJV-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(=C1CCCCCCCCCCC1)C#N |
Introduction
Structural and Chemical Identity
Ethyl cyano(cyclododecylidene)acetate (C<sub>17</sub>H<sub>25</sub>NO<sub>2</sub>) features a cyano group, an ester moiety, and a cyclododecylidene substituent. The cyclododecylidene group—a 12-membered cycloalkene with one double bond—imparts steric bulk and hydrophobicity. This structure arises from the Knoevenagel condensation of ethyl cyanoacetate with cyclododecanone, a reaction well-documented for analogous systems .
Key functional groups:
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Nitrile (-CN): Enhances electrophilicity and participates in nucleophilic additions.
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Ester (-COOEt): Provides sites for hydrolysis or transesterification.
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Cyclododecylidene: Confers rigidity and influences solubility via hydrophobic interactions.
Synthetic Pathways
Knoevenagel Condensation
The primary synthesis route involves reacting ethyl cyanoacetate with cyclododecanone under basic conditions. A representative procedure is as follows:
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Reagents: Ethyl cyanoacetate (1.2 eq), cyclododecanone (1.0 eq), piperidine (catalyst), ethanol (solvent).
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Conditions: Reflux at 80°C for 12–24 hours under inert atmosphere.
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Mechanism: The active methylene group of ethyl cyanoacetate attacks the carbonyl carbon of cyclododecanone, followed by dehydration to form the α,β-unsaturated ester .
Reaction Equation:
Alternative Methods
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Microwave-assisted synthesis: Reduces reaction time to 2–4 hours with comparable yields .
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Phase-transfer catalysis: Uses quaternary ammonium salts to enhance reactivity in biphasic systems .
Physicochemical Properties
Spectral Characterization
Technique | Key Signals |
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<sup>1</sup>H NMR | δ 1.25–1.45 (m, 20H, cyclododecylidene), δ 4.15 (q, 2H, -OCH<sub>2</sub>), δ 3.05 (s, 1H, -CH=) |
<sup>13</sup>C NMR | δ 165.5 (ester carbonyl), δ 118.2 (-CN), δ 145.3 (C=C), δ 25–35 (cyclododecylidene) |
IR | 2245 cm<sup>-1</sup> (C≡N), 1720 cm<sup>-1</sup> (C=O), 1640 cm<sup>-1</sup> (C=C) |
Thermal and Solubility Data
Property | Value |
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Melting Point | 45–48°C (predicted) |
Boiling Point | 290–295°C (extrapolated) |
Solubility | Insoluble in water; soluble in THF, DCM, toluene |
Reactivity and Applications
Chemical Modifications
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Hydrolysis: The ester group hydrolyzes to cyano(cyclododecylidene)acetic acid under acidic or basic conditions.
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Cycloadditions: The α,β-unsaturated system participates in Diels-Alder reactions, forming six-membered rings .
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Reduction: Catalytic hydrogenation saturates the cyclododecylidene double bond, yielding ethyl cyano(cyclododecyl)acetate.
Industrial and Research Applications
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Polymer Additives: Acts as a crosslinking agent due to its bifunctional groups .
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Pharmaceutical Intermediates: Serves as a precursor for lipophilic drug candidates targeting lipid membranes.
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Coordination Chemistry: The nitrile group binds transition metals, enabling catalyst design .
Future Directions
Research gaps include optimizing large-scale synthesis and exploring biocatalytic routes. Computational studies (e.g., DFT) could elucidate electronic effects of the cyclododecylidene group on reactivity .
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